molecular formula C32H25N3OS2 B11539164 Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-

Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-

Cat. No.: B11539164
M. Wt: 531.7 g/mol
InChI Key: MZHBJOOSQMDYEL-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)- is a structurally complex molecule featuring a benzothiazole core modified with anthracene and phenylethyl substituents. Its synthesis involves multi-step reactions, including:

Acyl substitution: Starting with ethyl cyanoacetate and (2-phenylethyl)amine to form 2-cyano-N-(2-phenylethyl)acetamide .

Hydroxymethylation and hydrolysis: Conversion to intermediates like 3-acetyloxy-2-cyano-2-hydroxymethyl-N-(2-phenylethyl)propanamide .

The benzothiazole moiety is known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents , while the anthracene group may contribute to intercalative DNA-binding properties or fluorescence-based applications .

Properties

Molecular Formula

C32H25N3OS2

Molecular Weight

531.7 g/mol

IUPAC Name

2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C32H25N3OS2/c36-31(33-17-16-22-8-2-1-3-9-22)21-37-32-35-29-15-14-25(19-30(29)38-32)34-20-28-26-12-6-4-10-23(26)18-24-11-5-7-13-27(24)28/h1-15,18-20H,16-17,21H2,(H,33,36)

InChI Key

MZHBJOOSQMDYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of anthracene-9-carbaldehyde with 2-aminobenzothiazole to form an imine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of N-(2-phenylethyl)acetamide to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include anthraquinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution reactions.

Scientific Research Applications

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to DNA or proteins, leading to changes in their function. The anthracene moiety can intercalate into DNA, disrupting its structure and function, while the benzothiazole group can interact with proteins, affecting their activity .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 9-Anthracenylmethyleneamino, phenylethyl ~550 (estimated) Not explicitly reported; hypothesized DNA intercalation
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamide Methylenedioxybenzothiazole, varied thio groups 350–450 Anticancer (IC₅₀: 1.5–8.2 μM against HeLa)
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Pyridyl, benzothiazole 343.4 Antimicrobial (MIC: 12.5 μg/mL vs. S. aureus)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole, phenyl 218.3 Antifungal (70% inhibition vs. C. albicans)

Key Observations :

  • Benzothiazole derivatives with electron-withdrawing groups (e.g., methylenedioxy in ) exhibit enhanced anticancer activity compared to simpler phenyl substitutions .
Thiophene-Based Acetamides

Compounds like N-(3-acetyl-2-thienyl)-2-bromoacetamide () share the acetamide backbone but replace benzothiazole with thiophene. These derivatives show utility as synthetic intermediates but lack reported bioactivity .

Quinazolinone-Thioacetamide Hybrids

Derivatives such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () exhibit dual pharmacophores:

  • Quinazolinone: Targets kinase inhibition.
  • Thioacetamide : Enhances solubility and metabolic stability. These compounds show potent anticancer activity (IC₅₀: 0.8–2.3 μM) but differ from the target compound in lacking the benzothiazole-anthracene system .

Biological Activity

Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an anthracene moiety, a benzothiazole derivative, and an acetamide functional group. Its molecular formula is C23H24N2S2, and it has various physical properties that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing primarily on its anticancer properties, enzyme inhibition, and potential neuroprotective effects.

Anticancer Properties

Studies have indicated that compounds similar to Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)- exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines (e.g., breast, prostate).

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has demonstrated that certain benzothiazole derivatives can inhibit specific enzymes linked to cancer progression:

  • α-l-Fucosidase Inhibition : A related study found that modifications to the acetamide structure can enhance inhibition potency against α-l-fucosidases, which are implicated in tumor metastasis .

Neuroprotective Effects

Emerging research suggests that compounds with similar scaffolds may have neuroprotective effects:

  • Mechanism : The antioxidant properties of the anthracene moiety could play a role in protecting neuronal cells from oxidative stress.
  • Research Findings : Experimental models have indicated improvements in cognitive function when treated with related compounds.

Data Tables

Activity Type Study Reference IC50 Value Notes
Anticancer Activity Varies by cell lineInduces apoptosis in cancer cells
α-l-Fucosidase Inhibition 0.0079 μMHighly selective for human lysosomal α-l-fucosidase
NeuroprotectionEmerging StudiesNot yet quantifiedPotential antioxidant effects

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